1-Chloro-1-propene
Overview
Description
Scientific Research Applications
1-Chloro-1-propene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It is used in the production of specialty polymers with unique properties, such as flame retardancy and chemical resistance.
Material Science: It is used in the development of advanced materials with specific mechanical and thermal properties.
Safety and Hazards
Mechanism of Action
Target of Action
1-Chloro-1-propene, also known as Propenyl chloride, is a chemical compound with the molecular formula C3H5Cl
Mode of Action
It’s known that chlorinated hydrocarbons can undergo various reactions, including addition and substitution reactions . For instance, propene can react with halogens to form halogenated propanes . The addition follows Markownikoff’s rule, where the halogen is added to the more substituted carbon atom .
Result of Action
For instance, some halogenated hydrocarbons are known to cause respiratory depression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical species. For example, the reaction of propene with halogens is known to be influenced by the reaction conditions .
Biochemical Analysis
Biochemical Properties
1-Chloro-1-propene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 enzymes leads to the formation of reactive intermediates that can further react with cellular macromolecules, potentially causing cellular damage .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the upregulation of stress response genes and the activation of apoptotic pathways. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to enzyme inhibition and genotoxicity. The compound’s ability to generate reactive intermediates through cytochrome P450-mediated metabolism is a critical aspect of its molecular mechanism. These intermediates can cause oxidative stress and damage cellular components, including lipids, proteins, and nucleic acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade over time, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent cellular damage and affect cellular functions such as proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild cellular stress and adaptive responses. At higher doses, it can induce significant toxic effects, including liver and kidney damage, due to the accumulation of reactive intermediates. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity, highlighting the importance of dose-dependent studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The metabolism of this compound leads to the formation of epoxides and other reactive intermediates that can further react with cellular macromolecules. These metabolic processes can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue. This distribution pattern can influence its biological activity and toxicity, as higher concentrations in specific tissues may lead to localized effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to various cellular compartments, including the endoplasmic reticulum, where cytochrome P450 enzymes are abundant. This localization is crucial for its metabolic activation and subsequent biological effects. Additionally, this compound can interact with mitochondrial membranes, potentially affecting mitochondrial function and energy production .
Preparation Methods
1-Chloro-1-propene can be synthesized through several methods:
Addition of Hydrogen Chloride to Propene: This method involves the addition of hydrogen chloride to propene in the presence of a peroxide catalyst.
Dehydrochlorination of 1,2-Dichloropropane: This method involves the dehydrochlorination of 1,2-dichloropropane using a strong base such as potassium hydroxide.
Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high product purity .
Chemical Reactions Analysis
1-Chloro-1-propene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions, resulting in the formation of 1-propanol.
Addition Reactions: It can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common reagents used in these reactions include hydrogen chloride, bromine, and potassium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1-Chloro-1-propene can be compared with other similar compounds, such as:
1-Chloropropane: Unlike this compound, 1-chloropropane is a saturated compound and does not undergo addition reactions.
2-Chloropropene: This compound has the chlorine atom on the second carbon, leading to different reactivity and chemical properties.
1,2-Dichloropropane: This compound has two chlorine atoms, resulting in different reactivity and applications compared to this compound.
This compound is unique due to its unsaturated nature, allowing it to participate in a wide range of addition and polymerization reactions .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 1-Chloro-1-propene can be achieved through the addition of hydrogen chloride to propene.", "Starting Materials": [ "Propene", "Hydrogen Chloride" ], "Reaction": [ "Propene is mixed with hydrogen chloride gas in the presence of a catalyst such as aluminum chloride or sulfuric acid.", "The reaction takes place at room temperature and pressure.", "The hydrogen chloride adds across the double bond of propene to form 1-Chloro-1-propene.", "The product is then separated and purified through distillation or other appropriate methods." ] } | |
CAS No. |
590-21-6 |
Molecular Formula |
C3H5Cl |
Molecular Weight |
76.52 g/mol |
IUPAC Name |
1-chloroprop-1-ene |
InChI |
InChI=1S/C3H5Cl/c1-2-3-4/h2-3H,1H3 |
InChI Key |
OWXJKYNZGFSVRC-UHFFFAOYSA-N |
SMILES |
CC=CCl |
Canonical SMILES |
CC=CCl |
boiling_point |
35-36 °C |
Color/Form |
Liquid /cis and trans isomers/ |
density |
0.9 (WATER= 1) |
flash_point |
less than 21 °F (NFPA, 2010) Flash point > -6 °C greater than 21 °F (greater than -6 °C) (Closed cup) |
590-21-6 | |
physical_description |
1-chloropropylene is a colorless liquid with disagreeable odor. Colorless liquid with a disagreeable odor; [CAMEO] |
Pictograms |
Flammable; Irritant |
solubility |
Sol in ether, acetone, sol in benzene, chloroform /cis and trans isomers/ Insol in water /cis and trans isomers/ |
vapor_pressure |
507.0 [mmHg] 507 mm Hg at 25 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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